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Syringol Gentiobioside -

Syringol Gentiobioside

Catalog Number: EVT-13570995
CAS Number:
Molecular Formula: C20H30O13
Molecular Weight: 478.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Syringol gentiobioside is typically found in grapes, especially those subjected to smoke exposure during the growing season. Studies have shown that its concentration can increase significantly in grape varieties such as Pinot Noir from January to March, correlating with periods of higher smoke exposure . The compound is synthesized in the plant as a response to environmental stressors, particularly during bushfires.

Classification

Syringol gentiobioside belongs to the class of phenolic glycosides. These compounds are characterized by their glycosidic bonds between phenolic moieties and sugar units, which can influence their solubility and sensory properties. In the context of wine, they contribute to both flavor and aroma profiles.

Synthesis Analysis

Methods

The synthesis of syringol gentiobioside can occur through various biochemical pathways in plants. It is formed via the glycosylation of syringol, where a sugar molecule (gentiobiose) attaches to the phenolic structure.

Technical Details

In laboratory settings, synthetic approaches may involve enzymatic reactions using glycosyltransferases or chemical methods that utilize protecting group strategies to facilitate selective glycosylation. Specific conditions such as temperature, pH, and the presence of catalysts are crucial for optimizing yields during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of syringol gentiobioside consists of a syringol moiety linked to a gentiobiose unit. The structural formula can be represented as follows:

  • Syringol: 4-hydroxy-3,5-dimethoxyphenol
  • Gentiobiose: A disaccharide composed of two glucose units.

Data

The molecular formula for syringol gentiobioside is C15H18O8C_{15}H_{18}O_8, with a molecular weight of approximately 342.30 g/mol. The compound exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which are used for its identification and quantification in research settings.

Chemical Reactions Analysis

Reactions

Syringol gentiobioside can undergo various chemical reactions typical of phenolic compounds, including oxidation and hydrolysis.

Technical Details

  1. Oxidation: Under oxidative conditions, syringol gentiobioside may convert into more complex phenolic structures or degrade into simpler phenols.
  2. Hydrolysis: In acidic or enzymatic conditions, it can be hydrolyzed back into syringol and gentiobiose, which can affect flavor profiles in winemaking processes .
Mechanism of Action

Process

The mechanism by which syringol gentiobioside influences flavor involves its release during fermentation and aging processes in wine production. This compound contributes to the sensory attributes perceived by consumers.

Data

When grapes exposed to smoke are fermented, the breakdown products of syringol gentiobioside are released, enhancing the wine's smoky flavor profile. Sensory analyses indicate that higher concentrations correlate with stronger smoky attributes in wine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Syringol gentiobioside typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: The melting point is not well-documented but can be inferred from similar compounds.
  • Stability: Syringol gentiobioside is relatively stable under normal conditions but may degrade under extreme heat or prolonged exposure to light.

Relevant analyses often include high-performance liquid chromatography (HPLC) for quantification in wine samples .

Applications

Scientific Uses

Syringol gentiobioside has significant applications in oenology (the study of wines). Its role as a flavor compound makes it crucial for assessing wine quality, particularly in regions prone to bushfires where smoke exposure may alter grape composition.

  1. Flavor Profiling: Used in sensory evaluations to determine acceptable levels of smokiness in wines.
  2. Quality Control: Monitoring its concentration assists winemakers in making decisions regarding grape selection and processing techniques.
  3. Research: Ongoing studies explore its biosynthetic pathways and potential health benefits associated with phenolic compounds.

Properties

Product Name

Syringol Gentiobioside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H30O13

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1

InChI Key

JVCBNQLBNDCRLA-YXGWTYEDSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

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